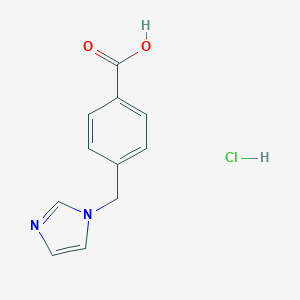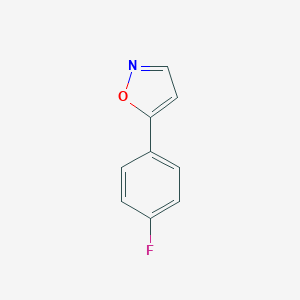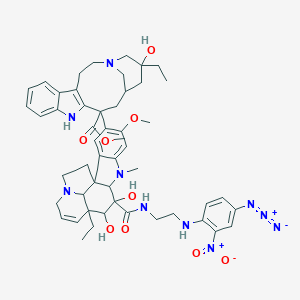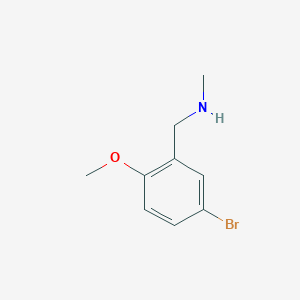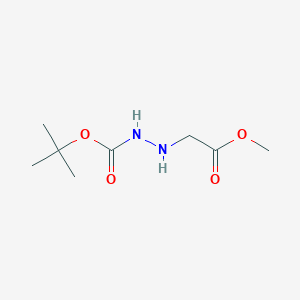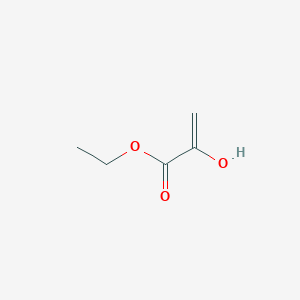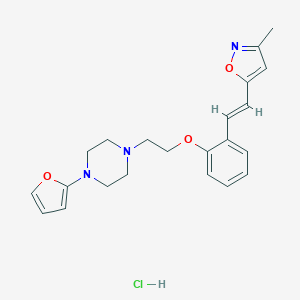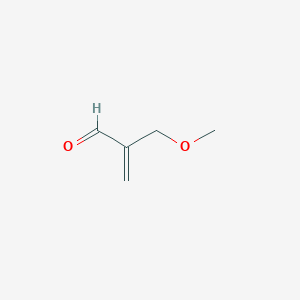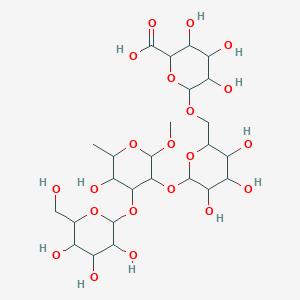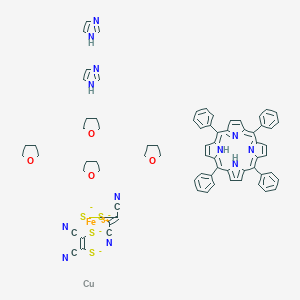
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Cu(DADIM)(Im)Fe(Ox)(TPP), and it is a synthetic model of the active site of cytochrome c oxidase. The compound has a porphyrin ring that acts as a redox-active ligand, and it can be used in various applications, including catalysis, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of Cu(DADIM)(Im)Fe(Ox)(TPP) involves the transfer of electrons between the metal ion and the ligands. The porphyrin ring acts as a redox-active ligand, and it can accept or donate electrons. This property allows Cu(DADIM)(Im)Fe(Ox)(TPP) to catalyze various oxidation reactions.
Biochemische Und Physiologische Effekte
Cu(DADIM)(Im)Fe(Ox)(TPP) has been shown to have potential as a therapeutic agent. It has been studied for its ability to inhibit the growth of cancer cells and to treat neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cu(DADIM)(Im)Fe(Ox)(TPP) in lab experiments is its unique properties. The compound can be used as a catalyst for various reactions, and it has potential therapeutic applications. However, one of the limitations of using Cu(DADIM)(Im)Fe(Ox)(TPP) is its high cost and complexity of synthesis.
Zukünftige Richtungen
There are several future directions for research on Cu(DADIM)(Im)Fe(Ox)(TPP). One direction is to further study its catalytic properties and develop new applications for the compound. Another direction is to investigate its potential as a therapeutic agent and to develop new drugs based on its structure. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing Cu(DADIM)(Im)Fe(Ox)(TPP).
Synthesemethoden
The synthesis of Cu(DADIM)(Im)Fe(Ox)(TPP) involves several steps. First, the porphyrin ring is synthesized by reacting pyrrole with an aldehyde. The resulting porphyrin is then reacted with a metal ion, such as iron(III), to form the metalloporphyrin. The ligands, including 1,2-dicyanoethene-1,2-dithiolate, 1H-imidazole, and oxolane, are then added to the metalloporphyrin to form the final complex compound.
Wissenschaftliche Forschungsanwendungen
Cu(DADIM)(Im)Fe(Ox)(TPP) has been extensively studied for its catalytic properties. It has been shown to catalyze the oxidation of various substrates, including alcohols, alkenes, and sulfides. The compound has also been used in biochemistry research to study the mechanism of action of cytochrome c oxidase. Additionally, Cu(DADIM)(Im)Fe(Ox)(TPP) has been used in material science research to develop new materials with unique properties.
Eigenschaften
CAS-Nummer |
127203-07-0 |
|---|---|
Produktname |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
Molekularformel |
C74H70CuFeN12O4S4- |
Molekulargewicht |
1439.1 g/mol |
IUPAC-Name |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4 |
InChI-Schlüssel |
YEMSKLZPNJJUEO-KOLJXMRRSA-J |
Isomerische SMILES |
C1COCC1.C1COCC1.C1COCC1.C1COCC1.C1=CC=C(C=C1)C2=C3NC(=C(C4=CC=C(N4)C(=C5N=C(C(=C6N=C2C=C6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)C9=CC=CC=C9)C=C3.C1=CN=CN1.C1=CN=CN1.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Fe+3].[Cu] |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Kanonische SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Synonyme |
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(III) tetrakis(tetrahydrofuran) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



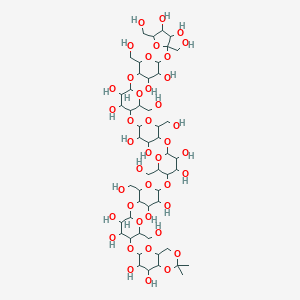
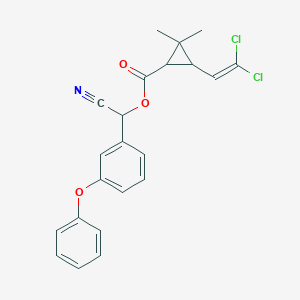
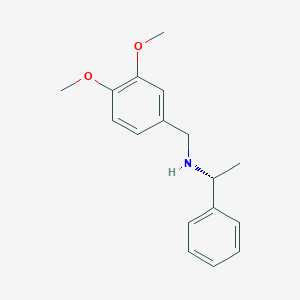
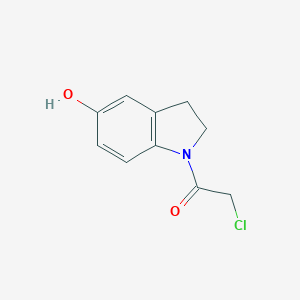
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
